N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a useful research compound. Its molecular formula is C27H23N3O5 and its molecular weight is 469.497. The purity is usually 95%.
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Scientific Research Applications
Fluorescent DNA-binding Compounds
A study demonstrates the one-pot synthesis of dibenzo[b,h][1,6]naphthyridines from 2-acetylaminobenzaldehyde, which are shown to exhibit strong fluorescence. These compounds change fluorescence intensities upon intercalation into double-stranded DNA, suggesting potential applications in DNA-binding studies and fluorescence microscopy for biological samples (Okuma et al., 2014).
Facile Synthesis of Functionalized Naphthyridines
Another research outlines a base-promoted facile route to synthesize 4-amino-N-benzylbenzo[b][1,8]naphthyridin-2(1H)-ones from N-benzyl-N-(3-cyanoquinolin-2-yl)acetamides. These compounds are synthesized under mild conditions, suggesting their utility in creating complex organic molecules with potential pharmacological applications (Nandini et al., 2014).
Antibacterial Agents
Research into 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and similar derivatives has shown significant antibacterial activity. These compounds are synthesized from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, indicating their potential use in developing new antibacterial drugs (Ramalingam et al., 2019).
Anti-Microbial Activity of Pyrano Quinoline Derivatives
A study on the design of new pyrano quinoline derivatives has shown their potential in antimicrobial activity. The synthesis process involves selective conversion and further reactions to produce compounds with anti-microbial properties, highlighting their relevance in the development of novel antimicrobial agents (Watpade et al., 2017).
Ruthenium Catalysts for Ketone Reduction
Research on the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction presents a novel approach to catalysis in organic chemistry. These catalysts could be significant in the development of new synthetic routes for the reduction of ketones in industrial and pharmaceutical chemistry applications (Facchetti et al., 2016).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5/c1-16-3-6-18(7-4-16)25(32)21-14-30(27-20(26(21)33)9-5-17(2)28-27)15-24(31)29-19-8-10-22-23(13-19)35-12-11-34-22/h3-10,13-14H,11-12,15H2,1-2H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTDXSZKPAWAPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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